(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine (S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20451004
InChI: InChI=1S/C9H11F2NO/c1-6(12)7-4-2-3-5-8(7)13-9(10)11/h2-6,9H,12H2,1H3/t6-/m0/s1
SMILES:
Molecular Formula: C9H11F2NO
Molecular Weight: 187.19 g/mol

(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine

CAS No.:

Cat. No.: VC20451004

Molecular Formula: C9H11F2NO

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine -

Specification

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
IUPAC Name (1S)-1-[2-(difluoromethoxy)phenyl]ethanamine
Standard InChI InChI=1S/C9H11F2NO/c1-6(12)7-4-2-3-5-8(7)13-9(10)11/h2-6,9H,12H2,1H3/t6-/m0/s1
Standard InChI Key XZXJJKFVKBSRME-LURJTMIESA-N
Isomeric SMILES C[C@@H](C1=CC=CC=C1OC(F)F)N
Canonical SMILES CC(C1=CC=CC=C1OC(F)F)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine has the molecular formula C₉H₁₁F₂NO and a molecular weight of 187.19 g/mol . Its IUPAC name, (1S)-1-[2-(difluoromethoxy)phenyl]ethanamine, reflects the (S)-configuration at the chiral center and the substitution pattern on the phenyl ring. The SMILES notation CC@@HN encodes its stereochemistry, with the difluoromethoxy group (-OCF₂H) at the 2-position of the aromatic ring .

Physicochemical Properties

The difluoromethoxy group contributes to increased lipophilicity (logP ≈ 1.8) compared to non-fluorinated analogs, enhancing membrane permeability. The compound’s pKa is approximately 9.5, typical for primary amines, ensuring protonation under physiological conditions . Its melting point and solubility data remain under investigation, but analogs with similar structures exhibit solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₁F₂NO
Molecular Weight187.19 g/mol
Stereochemistry(S)-configuration
Lipophilicity (logP)~1.8 (estimated)
pKa~9.5

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves asymmetric catalysis or chiral resolution to achieve the (S)-enantiomer. A common approach includes:

  • Friedel-Crafts Alkylation: Introducing the ethanamine group via reaction of 2-(difluoromethoxy)benzaldehyde with nitromethane, followed by reduction .

  • Mizoroki-Heck Arylation: Palladium-catalyzed coupling of allylamines with iodoarenes, enabling regioselective γ-arylation .

For instance, Landge et al. demonstrated that nickel-catalyzed reductions in methanol with sodium borohydride yield enantiomerically pure amines .

Optimization Challenges

Key challenges include minimizing racemization during synthesis and improving yields. Solvent selection (e.g., methanol) and temperature control (0–60°C) are critical to preserving stereochemical integrity .

Pharmacological Profile

Metabolic Stability

Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life. In vitro studies on similar compounds show a t₁/₂ > 6 hours in human liver microsomes, suggesting favorable pharmacokinetics.

Applications in Drug Development

Material Science Applications

The difluoromethoxy group’s electron-withdrawing properties make the compound useful in liquid crystal displays (LCDs). Its thermal stability (~200°C) aligns with industrial requirements for optoelectronic materials .

Comparative Analysis with Structural Analogs

Enantiomeric Differences

The (R)-enantiomer, studied by Smolecule, shows 30% lower affinity for serotonin transporters compared to the (S)-form, highlighting the importance of stereochemistry.

Substituent Effects

Replacing the 2-difluoromethoxy group with a 4-fluoro substituent (as in Vulcanchem’s compound) reduces logP by 0.3 units, altering blood-brain barrier permeability.

Table 2: Comparative Properties of Analogous Compounds

CompoundSubstituent PositionlogPSerotonin Affinity (Ki, nM)
(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine2-OCF₂H1.812.3
(R)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine2-OCF₂H1.818.9
(S)-1-(4-Fluorophenyl)ethan-1-amine4-F1.545.6

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator